Cas no 1353978-61-6 (3-(6-Bromo-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester)

3-(6-Bromo-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester 化学的及び物理的性質
名前と識別子
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- 3-(6-Bromo-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- tert-Butyl 3-((6-bromopyridin-2-yl)thio)pyrrolidine-1-carboxylate
- (S)-tert-Butyl 3-((6-bromopyridin-2-yl)thio)pyrrolidine-1-carboxylate
- (R)-tert-Butyl 3-((6-bromopyridin-2-yl)thio)pyrrolidine-1-carboxylate
- 3-(6-Bromopyridin-2-ylsulfanyl)pyrrolidine-1-carboxylic acid tert-butyl ester
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- インチ: 1S/C14H19BrN2O2S/c1-14(2,3)19-13(18)17-8-7-10(9-17)20-12-6-4-5-11(15)16-12/h4-6,10H,7-9H2,1-3H3
- InChIKey: GDQRVZIKLKMRFO-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=CC(=N1)SC1CN(C(=O)OC(C)(C)C)CC1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 349
- トポロジー分子極性表面積: 67.7
3-(6-Bromo-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 091164-500mg |
3-(6-Bromo-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester |
1353978-61-6 | 500mg |
£694.00 | 2022-02-28 | ||
Chemenu | CM497564-1g |
tert-Butyl3-((6-bromopyridin-2-yl)thio)pyrrolidine-1-carboxylate |
1353978-61-6 | 97% | 1g |
$1378 | 2023-01-01 |
3-(6-Bromo-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester 関連文献
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Kui Chen,Meimei Bao,Alexandra Muñoz Bonilla,Weidong Zhang,Gaojian Chen Polym. Chem., 2016,7, 2565-2572
-
Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Noriyoshi Arai,Yusei Kobayashi,Kenji Yasuoka Nanoscale, 2020,12, 6691-6698
-
Thorsten Glaser,Ioannis Liratzis,Roland Fröhlich Dalton Trans., 2005, 2892-2898
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
-
Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
3-(6-Bromo-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl esterに関する追加情報
3-(6-Bromo-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester: A Comprehensive Overview
3-(6-Bromo-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester, also known by its CAS number 1353978-61-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a pyridine ring with a bromine substituent, a sulfanyl group, and a pyrrolidine moiety. The combination of these functional groups makes it a versatile molecule with potential applications in drug design and materials science.
The molecular structure of this compound is intriguing. The pyridine ring, substituted at the 6-position with a bromine atom and at the 2-position with a sulfanyl group, forms the core of the molecule. The sulfanyl group (-S-) acts as a bridge connecting the pyridine ring to the pyrrolidine ring. The pyrrolidine moiety is further substituted with a tert-butyl ester group at the 1-position. This arrangement not only imparts stability to the molecule but also provides sites for potential chemical reactivity.
Recent studies have highlighted the importance of such heterocyclic compounds in medicinal chemistry. For instance, researchers have explored the role of pyridine derivatives in modulating enzyme activity and receptor binding. The presence of bromine in the pyridine ring adds an additional layer of functionality, as halogen atoms are known to influence both electronic and steric properties of molecules. This makes 3-(6-Bromo-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester a promising candidate for various biological assays.
In terms of synthesis, this compound can be prepared through a series of well-established organic reactions. The key steps involve the formation of the pyridine ring, substitution at specific positions, and subsequent coupling reactions to introduce the sulfanyl and tert-butyl ester groups. The use of modern catalytic methods has significantly improved the efficiency and selectivity of these reactions, making large-scale production feasible.
The applications of this compound are diverse. In drug discovery, it serves as a valuable building block for constructing bioactive molecules. Its ability to form hydrogen bonds and participate in π-π interactions makes it suitable for targeting specific protein pockets. Additionally, its stability under physiological conditions enhances its potential as a drug candidate.
From an environmental perspective, understanding the degradation pathways of 3-(6-Bromo-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is crucial for assessing its ecological impact. Recent research has focused on enzymatic degradation mechanisms, particularly those involving cytochrome P450 enzymes. These studies provide insights into how such compounds are metabolized in living organisms.
In conclusion, 3-(6-Bromo-pyridin-2-ylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS No: 1353978-61-6) stands out as a multifaceted compound with wide-ranging applications in chemistry and biology. Its unique structure, coupled with recent advancements in synthetic methods and biological studies, positions it as an essential tool in modern research.
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